3,6-dicyclopropyl-N-(2,5-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DICYCLOPROPYL-N~4~-(2,5-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a compound belonging to the isoxazolopyridine family.
Preparation Methods
The synthesis of isoxazolo[5,4-b]pyridine derivatives, including 3,6-DICYCLOPROPYL-N~4~-(2,5-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method includes the use of Mannich bases in pyridine under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Isoxazolopyridine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
3,6-DICYCLOPROPYL-N~4~-(2,5-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antitumor and pesticidal properties.
Medicine: Explored for its pharmacological activities, such as anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-(2,5-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 3,6-DICYCLOPROPYL-N~4~-(2,5-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other isoxazolopyridine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . Some examples include:
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]pyridine: Known for its antiproliferative activity.
Indole derivatives: These compounds also exhibit a wide range of biological activities.
Properties
Molecular Formula |
C19H15F2N3O2 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-(2,5-difluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15F2N3O2/c20-11-5-6-13(21)15(7-11)22-18(25)12-8-14(9-1-2-9)23-19-16(12)17(24-26-19)10-3-4-10/h5-10H,1-4H2,(H,22,25) |
InChI Key |
PAYRPGVQPHPSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NC4=C(C=CC(=C4)F)F)C(=NO3)C5CC5 |
Origin of Product |
United States |
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